Pyrazinamide-15N,d3 is a stable isotope-labeled analog of pyrazinamide, an integral first-line antituberculosis drug. [, , , ] This analog incorporates three deuterium atoms (d3) replacing the hydrogens of the amide group and a nitrogen-15 atom (15N) in the pyrazine ring. [] This specific isotopic labeling makes pyrazinamide-15N,d3 a valuable tool in scientific research, particularly in areas requiring precise tracking and analysis of pyrazinamide and its metabolites. []
Pyrazinamide-15N,d3 is a stable isotope-labeled derivative of pyrazinamide, a critical first-line medication used in the treatment of tuberculosis. This compound features three deuterium atoms (d3) replacing hydrogen atoms in the amide group and a nitrogen-15 atom (15N) incorporated into the pyrazine ring. The molecular formula for Pyrazinamide-15N,d3 is , with a molecular weight of approximately 127.12 g/mol. The stable isotopic labeling enhances its utility in various scientific applications, particularly in analytical chemistry and pharmacokinetic studies .
Pyrazinamide-15N,d3 is synthesized through specific chemical reactions that introduce stable isotopes into the pyrazinamide structure. It is commercially available from chemical suppliers specializing in isotopically labeled compounds .
Pyrazinamide-15N,d3 falls under the category of antituberculosis agents and is classified as a stable isotope-labeled compound. Its primary use is as a reference standard in analytical chemistry, particularly for quantifying pyrazinamide in biological samples.
The synthesis of Pyrazinamide-15N,d3 typically begins with the preparation of pyrazine-2-carboxylic acid, which undergoes amidation to form pyrazinamide. The incorporation of deuterium and nitrogen-15 isotopes occurs through targeted chemical reactions designed to substitute the relevant hydrogen and nitrogen atoms with their isotopic counterparts.
The molecular structure of Pyrazinamide-15N,d3 includes:
Pyrazinamide-15N,d3 participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior in different chemical environments.
The specific products formed from these reactions depend on the reagents and conditions applied, allowing for diverse applications in synthetic organic chemistry .
The mechanism by which Pyrazinamide operates involves its conversion to pyrazinoic acid within bacterial cells. This active metabolite disrupts membrane potential and inhibits fatty acid synthesis, which is critical for the survival of Mycobacterium tuberculosis. The accumulation of pyrazinoic acid leads to interference with energy production at acidic sites of infection, enhancing its effectiveness against tuberculosis .
These properties make Pyrazinamide-15N,d3 suitable for various laboratory applications, particularly in analytical methods like mass spectrometry .
Pyrazinamide-15N,d3 has several significant applications across different fields:
Pyrazinamide occupies a unique position in TB chemotherapy due to its potent sterilizing activity against Mycobacterium tuberculosis. Unlike other first-line agents, PZA exhibits exceptional efficacy against semi-dormant bacilli residing in acidic and hypoxic environments, such as those found in caseous granulomas [2] [6]. Its introduction in the 1980s revolutionized TB treatment by shortening therapy duration from 9 to 6 months when combined with isoniazid and rifampin, without increasing hepatotoxicity risks [2]. The drug's bactericidal action hinges on its conversion to pyrazinoic acid (POA) by the bacterial enzyme PncA, which disrupts multiple physiological processes in the pathogen, including membrane energy metabolism, fatty acid synthesis (via FAS-I inhibition), and trans-translation [4] [10].
Table 1: Key Properties of Pyrazinamide-15N,d3
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C5H2D315N2O | Enables isotopic tracing |
Molecular Weight | 127.12 g/mol | M+4 shift for MS detection |
Isotopic Purity | >98 atom % 15N; >98 atom % D | Reduces background interference in assays |
CAS Number | 1246817-81-1 | Unique identifier for procurement |
Storage Conditions | -20°C | Ensures chemical stability |
Crucially, PZA demonstrates synergistic effects with newer TB drugs like bedaquiline (BDQ). Studies in murine models reveal that BDQ enhances PZA accumulation within macrophages by modulating host cell environments, thereby potentiating its bactericidal activity against intracellular bacilli [6] [7]. This synergy is particularly valuable for drug-resistant TB regimens, where PZA remains a cornerstone despite widespread resistance mutations in pncA [4]. However, PZA's efficacy is highly dependent on local pH conditions; its activation is optimal at pH ≤5.5 but negligible at neutral pH (e.g., pH 7.4–7.6 in necrotic caseum), explaining heterogeneous treatment responses in granulomatous lesions [6] [7].
The incorporation of stable isotopes (15N and deuterium) into pyrazinamide addresses critical challenges in TB drug development: tracking drug distribution in lesions, quantifying host-mediated metabolism, and differentiating prodrug activation from bacterial resistance mechanisms. Traditional analytical methods often fail to distinguish administered drugs from their metabolites or endogenous compounds in complex matrices like caseum or cellular tissues. Pyrazinamide-15N,d3 circumvents this by providing a distinct mass spectrometry signature for unambiguous detection [1] [9].
Key applications include:
Table 2: Research Applications of Pyrazinamide-15N,d3
Research Objective | Methodology | Key Findings |
---|---|---|
Lesion Penetration Dynamics | MALDI Mass Spectrometry Imaging (MSI) | Homogeneous diffusion into caseum; no binding to lipids/proteins [3] |
Host-Mediated Bioactivation | LC-MS/MS Pharmacokinetics in TB patients | 19% median POA/PZA exposure ratio in plasma [4] |
Intracellular Drug Distribution | Correlative Light-Electron-Ion Microscopy | POA accumulation >90% higher in acidified phagosomes vs. cytosol [7] |
Drug-Drug Interaction Mechanisms | Murine infection models + MSI | BDQ enhances PZA accumulation via host cell modulation [6] [7] |
The strategic placement of isotopic labels in Pyrazinamide-15N,d3 preserves the compound's biochemical behavior while optimizing it for analytical detection:
15N in the Carboxamide Group: This label remains intact during bacterial conversion of PZA to POA, allowing simultaneous tracking of both molecules. Studies using 15N-labeled PZA confirmed that POA is the dominant accumulated species in M. tuberculosis, with negligible parent drug retention [7] [9]. The 15N label also facilitates nuclear magnetic resonance (NMR) studies of drug-target interactions, particularly with the ribosomal protein S1 (RpsA) and FAS-I enzyme, without altering binding affinities [9] [10].
Deuterium at Pyrazine Ring Positions: Deuterium substitution reduces metabolic cleavage of the C-D bonds by hepatic enzymes, extending the drug's half-life in vivo and minimizing generation of non-labeled metabolites that could confound assays [5] [9]. Kinetic isotope effects (KIEs) from deuterium also subtly alter the molecule's vibrational frequencies, enabling Fourier-transform infrared (FTIR) spectroscopy to probe drug-membrane interactions. Notably, deuterium does not impair PZA's conversion to POA by PncA, as confirmed by matched in vitro efficacy against M. tuberculosis [5] [9].
Structurally, the deuterium substitutions increase molecular weight by ~3.3% compared to native PZA (123.11 g/mol vs. 127.12 g/mol). This shift is sufficient for discrimination via high-resolution mass spectrometry but insufficient to alter passive diffusion kinetics across biological membranes, as evidenced by identical caseum penetration profiles in RED assays [3] [9]. The isotopic modifications thus function as a "silent tracer" that maintains the pharmacodynamic integrity of pyrazinamide while enabling unprecedented precision in spatial and temporal monitoring of its distribution and activation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: